molecular formula C7H4N4 B2964244 [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 69277-99-2

[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2964244
CAS No.: 69277-99-2
M. Wt: 144.137
InChI Key: AWUFKZDDZTYSHL-UHFFFAOYSA-N
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Description

Role of Triazolopyridine Scaffolds in Medicinal Chemistry Innovation

The triazolopyridine core has emerged as a privileged structure in drug discovery due to its unique physicochemical properties and ability to engage diverse biological targets. Structural analyses reveal that the fused triazole-pyridine system enables π-π stacking interactions with aromatic residues in enzyme active sites, while nitrogen atoms facilitate hydrogen bonding with key amino acids. For instance, molecular docking studies of triazolo[1,5-a]pyridine derivatives demonstrated three critical hydrogen bonds with α-glucosidase residues (TYR158, GLN353, GLU411), correlating with submicromolar IC₅₀ values.

Recent innovations have expanded the scaffold’s therapeutic applications:

  • Enzyme Inhibition : Compound 15j (triazolo[1,5-a]pyridine derivative) exhibited potent α-glucosidase inhibition (IC₅₀ = 6.60 ± 0.09 µM) through competitive binding, outperforming standard inhibitors like acarbose.
  • Kinase Modulation : JAK1/2 inhibitors such as J-4 and J-6 demonstrated nanomolar enzyme inhibition (IC₅₀ < 50 nM) and suppressed proliferation in BaF3 cells, highlighting applications in inflammatory diseases.

Table 1: Biological Activities of Representative Triazolopyridine Derivatives

Compound Target IC₅₀/EC₅₀ Key Interactions Reference
15j α-Glucosidase 6.60 µM H-bonds with TYR158, GLN353
J-4 JAK1/2 8.3 nM ATP-binding pocket occupancy
12 Tubulin 0.39 µM Colchicine site binding

The scaffold’s synthetic accessibility further enhances its utility. A seven-step protocol using 2-aminopyridine precursors enables rapid diversification, with Suzuki-Miyaura couplings and reductive amination introducing pharmacophoric groups. For example, halogenated derivatives (e.g., 28 , Cl-substituted) showed improved metabolic stability (hepatic clearance < 15 mL/min/kg) while maintaining potency.

Strategic Importance of Cyano-Substituted Derivatives in Bioactive Compound Design

The introduction of a cyano group at the 8-position of the triazolopyridine ring significantly alters electronic and steric properties, enhancing target engagement and pharmacokinetic profiles. Density functional theory (DFT) calculations indicate that the electron-withdrawing cyano group increases aromatic ring polarization, strengthening dipole-dipole interactions with hydrophobic enzyme pockets. This modification also reduces basicity, improving membrane permeability and oral bioavailability.

Key advancements in cyano-substituted derivatives include:

  • Enhanced Binding Affinity : Comparative molecular docking revealed that 8-cyano analogs exhibited 2–3-fold higher binding scores (−10.04 kcal/mol vs. −8.2 kcal/mol for non-cyano derivatives) toward α-glucosidase, attributed to additional van der Waals contacts with LEU218 and PHE314.
  • Metabolic Stability : Cyano groups mitigate oxidative metabolism in liver microsomes. For instance, compound 26 (triazolo[1,5-a]pyridine-8-carbonitrile derivative) showed a 3-fold reduction in hepatic clearance compared to its methyl-substituted counterpart.

Table 2: Impact of 8-Cyano Substitution on Pharmacological Properties

Property Cyano-Substituted Derivative Non-Cyano Analog Improvement Factor
α-Glucosidase IC₅₀ 6.60 µM 18.4 µM 2.8x
Metabolic Stability (t₁/₂) 45 min 15 min 3x
LogP 1.2 1.8 Reduced hydrophobicity

Synthetic strategies for introducing the cyano group emphasize regioselective functionalization. A palladium-catalyzed cyanation using Zn(CN)₂ achieved >80% yield at the 8-position, while Negishi couplings enabled the incorporation of deuterated piperidine rings for isotopic labeling studies. These methods ensure precise control over stereoelectronic properties, critical for optimizing target selectivity.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUFKZDDZTYSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyridine ring system with a carbonitrile group at the 8 position, making it a promising candidate for therapeutic applications.

Chemical Structure

The unique structure of this compound allows it to interact with various biological targets. The carbonitrile substitution at the 8 position is particularly significant as it may enhance the compound's therapeutic potential.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For example, it has been reported to inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation .
  • Antioxidant Activity : The antioxidant properties of this compound have been evaluated through various assays. It exhibits the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .

Molecular docking studies suggest that this compound interacts effectively with enzyme active sites similar to purine derivatives. This interaction profile aids in understanding its mechanism of action and optimizing its structure for enhanced potency against specific biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Activity : A comprehensive evaluation involving in vitro tests against seven microorganisms revealed that certain derivatives exhibited stronger inhibitory action compared to standard reference drugs. The results indicated a structure-activity relationship where specific substitutions enhanced antimicrobial efficacy .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies on HeLa and MCF-7 cell lines showed that some derivatives had IC50 values indicating significant cytotoxic potential. For instance, compounds with halogen substituents demonstrated enhanced activity compared to their non-substituted counterparts .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
[1,2,4]Triazolo[4,3-a]pyridineTriazole fused with pyridine at different positionsPotential as an antitumor agent
[1,2,4]Triazolo[1,5-a]pyrimidineSimilar triazole-pyrimidine fusionVersatile in drug design; anti-inflammatory effects
1H-Pyrazolo[3,4-b]quinolinePyrazole fused with quinolineNotable for neuroprotective properties

This table illustrates how the specific carbonitrile substitution at the 8 position in [1,2,4]Triazolo[1,5-a]pyridine enhances its therapeutic potential compared to structurally similar compounds.

Scientific Research Applications

Scientific Research Applications

Anticancer Agents: Substituted [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles have shown high potential against most human tumor cell lines, suggesting their promise as selective anticancer agents for further development .

Enzyme Inhibitors: These compounds have been patented as PDE10 inhibitors . Additionally, some derivatives have demonstrated antifungal activity through 1,6-inhibition of β-glucan synthesis .

Immunomodulators: Substituted [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles have been patented as immunomodulators .

Fluorescent Probes: 2,5,7-Triaryl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles possess strong blue fluorescence with large Stokes shifts and high quantum yields, making them potentially useful as fluorescent probes in medical applications .

Intermediates in Synthesis: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles can be used as intermediates, particularly for obtaining negative allosteric modulators of mGlu5 .

Synthetic Strategies

Several synthetic strategies are employed to obtain [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles :

  • Conversion of 8-substituted [1,2,4]triazolo[1,5-a]pyridines: This involves transforming a substituent at the 8-position or its nucleophilic substitution . For example, 8-bromo-[1,2,4]triazolo[1,5-a]pyridines can be converted to the desired carbonitriles via a palladium-catalyzed reaction using zinc cyanide .
  • Synthesis based on functionalized pyridines: This approach involves constructing the 1,2,4-triazole core from a pyridine precursor .
  • Synthesis from acyclic compounds: This involves the simultaneous generation of two heterocyclic rings from acyclic reagents .
  • Recyclization of oxadiazolopyridinium salts: 8-Cyanooxadiazolopyridinium salts can be transformed into [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles upon treatment with ethanolic ammonia or ammonium acetate .

Case Studies

RORγt Inverse Agonists: Triazolopyridine derivatives have been designed and synthesized as potent RORγt inverse agonists .

Metal-Free C–N Bond Construction: A protocol has been established for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines using microwave irradiation .

Reaction with Phenyl Isothiocyanate: 1,2,4-Triazolo[1,5-a]pyridine-8-carbonitrile derivatives undergo cyclization reaction when treated with phenyl isothiocyanate, yielding [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives .

Data Table

ApplicationDescriptionReference
Anticancer AgentsPotential as selective anticancer agents against human tumor cell lines.
PDE10 InhibitorsPatented as inhibitors of PDE10.
ImmunomodulatorsPatented for their immunomodulatory properties.
Fluorescent ProbesPotential in medical applications due to strong blue fluorescence.
Synthetic IntermediatesUsed in obtaining negative allosteric modulators of mGlu5.
RORγt Inverse AgonistsDesigned and synthesized as potent RORγt inverse agonists.

Comparison with Similar Compounds

Table 1: Structural Analogs of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound None (parent compound) C₇H₄N₄ 144.13 Antimicrobial, fluorescent probes
7-(4-Chlorophenyl)-2-p-tolyl derivative (5t) 7-(4-ClPh), 2-p-tolyl C₂₀H₁₃ClN₄ 360.08 High thermal stability (mp 279–280°C)
6-Acetyl-7-(4-ClPh)-5-oxo derivative (3) 6-acetyl, 7-(4-ClPh), 5-oxo C₁₇H₁₁ClN₄O₂ 350.75 Crystallinity (mp 250–252°C)
7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl derivative 7-(benzodioxol), 2-cyclohexyl C₂₀H₁₈N₄O₂ 346.39 Potential PDE10 inhibition
Tetrazolo[1,5-a]pyridine-8-carbonitrile Tetrazolo core (vs. triazolo) C₆H₃N₅ 145.12 Lower bioactivity vs. triazolo

Key Observations :

  • Substituent Position: The cyano group at position 8 enhances bioactivity, as its removal or relocation (e.g., to carboxylic acid derivatives in ) diminishes antimicrobial and anticancer effects .
  • Aromatic vs.
  • Heterocycle Variation : Replacing the triazole core with tetrazole (as in ) reduces biological potency due to altered electronic properties.

Key Findings :

  • Microwave-assisted synthesis outperforms traditional reflux methods in both yield (90% vs. 72%) and reaction time (minutes vs. hours) .

Q & A

Q. How can computational chemistry aid in designing novel [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles with tailored properties?

  • Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps for fluorescence) and docking studies identify enzyme-binding motifs (e.g., PDE10 inhibition). Molecular dynamics simulate solubility profiles for drug delivery optimization .

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